molecular formula C20H18N4O4 B14332647 N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide CAS No. 101488-74-8

N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide

Cat. No.: B14332647
CAS No.: 101488-74-8
M. Wt: 378.4 g/mol
InChI Key: CNUSOSZFQKWPNJ-UHFFFAOYSA-N
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Description

N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide: is a complex organic compound with a unique structure that includes multiple functional groups such as amine, amide, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of Amino and Hydroxy Groups:

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the amide and nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides versatility in synthesis and functionality, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

101488-74-8

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide

InChI

InChI=1S/C20H18N4O4/c21-13-15(23-19(27)11-7-3-1-4-8-11)17(25)14(22)16(18(13)26)24-20(28)12-9-5-2-6-10-12/h1-10,25-26H,21-22H2,(H,23,27)(H,24,28)

InChI Key

CNUSOSZFQKWPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2O)N)NC(=O)C3=CC=CC=C3)O)N

Origin of Product

United States

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